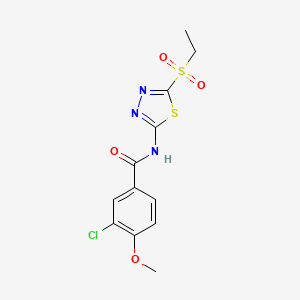
N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine is a complex organic compound with the molecular formula C18H22N6O4. It is characterized by the presence of a pteridine core, which is a bicyclic structure composed of fused pyrimidine and pyrazine rings. The compound also features methoxyethyl and trimethoxyphenyl substituents, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the pteridine core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. Purification steps, such as recrystallization and chromatography, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pteridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydropteridine derivatives.
Scientific Research Applications
N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved often include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine: Unique due to its specific substituents and pteridine core.
N4-(2-ethoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine: Similar structure but with an ethoxyethyl group instead of methoxyethyl.
N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine: Similar substituents but with a pyrimidine core instead of pteridine.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the pteridine core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N6O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-N-(2-methoxyethyl)-2-N-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C18H22N6O4/c1-25-8-7-21-17-14-16(20-6-5-19-14)23-18(24-17)22-11-9-12(26-2)15(28-4)13(10-11)27-3/h5-6,9-10H,7-8H2,1-4H3,(H2,20,21,22,23,24) |
InChI Key |
UJSUGABTRUESLA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B12203575.png)

![ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B12203584.png)
methylidene}-1-(2-methoxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12203587.png)
![N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide](/img/structure/B12203602.png)
![6-[(2,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B12203603.png)
![2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-fluoro-phenyl)-ethanone](/img/structure/B12203605.png)
![N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12203607.png)
![2-(2-methoxyphenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12203627.png)
![Tert-butyl [4-({[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}carbamoyl)benzyl]carbamate](/img/structure/B12203630.png)
![N-[(2Z)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12203641.png)
![N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]pentanamide](/img/structure/B12203645.png)
amine](/img/structure/B12203653.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12203663.png)
